molecular formula C15H11NO2 B8568107 1,4-Diphenylazetidine-2,3-dione CAS No. 112383-87-6

1,4-Diphenylazetidine-2,3-dione

Cat. No.: B8568107
CAS No.: 112383-87-6
M. Wt: 237.25 g/mol
InChI Key: BWQSIZXQFJENMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diphenylazetidine-2,3-dione is a four-membered heterocyclic compound featuring an azetidine ring (a saturated four-membered ring containing one nitrogen atom) with two phenyl groups substituted at the 1- and 4-positions and two ketone (dione) groups at the 2- and 3-positions. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

CAS No.

112383-87-6

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

1,4-diphenylazetidine-2,3-dione

InChI

InChI=1S/C15H11NO2/c17-14-13(11-7-3-1-4-8-11)16(15(14)18)12-9-5-2-6-10-12/h1-10,13H

InChI Key

BWQSIZXQFJENMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C(=O)N2C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Strain : The azetidine core introduces significant ring strain compared to six-membered piperazine or fused bicyclic systems (e.g., indan or isoindole). This strain may complicate synthesis but could enhance reactivity in targeted drug design.
  • Synthetic Accessibility : Piperazine-2,3-diones are synthesized via straightforward reductive alkylation, while fused systems like isoindole-diones require multi-step protocols .

Physicochemical Properties

Table 2: Lipophilicity and Solubility Profiles

Compound Class ClogP/LogP Key Influencing Factors
This compound Estimated >3.5 Two phenyl groups enhance lipophilicity.
Piperazine-2,3-dione derivatives 1.8–2.5 (improved over piperazine) Benzyl/phenyl substituents increase ClogP .
Diphacinone ~4.2 Diphenylacetyl group and fused ring system .
Isoindole-1,3-dione derivatives Variable (1.5–3.0) Polar aminophenoxy groups reduce lipophilicity .

Key Observations :

  • Balancing Act: Isoindole derivatives demonstrate how polar substituents (e.g., amino groups) can fine-tune lipophilicity for optimal bioavailability .

Key Observations :

  • Dione Moiety : The 2,3-dione group is a critical pharmacophore, enabling hydrogen bonding or electron-deficient interactions with biological targets (e.g., DNA gyrase or metabolic enzymes) .
  • Substituent Effects : Piperazine derivatives with benzyl groups show enhanced anthelmintic activity over unsubstituted analogs, underscoring the role of lipophilic substituents in target engagement .

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